molecular formula C17H19NO6 B12199518 ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate

ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate

Cat. No.: B12199518
M. Wt: 333.3 g/mol
InChI Key: HBWJYJUHNFOQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with ethyl glycinate. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and substituted amides and esters. These products can exhibit different biological activities and properties compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate involves its interaction with specific molecular targets. The chromen-7-yl group can interact with enzymes and receptors, modulating their activity. The compound can also generate reactive oxygen species upon light activation, leading to oxidative stress in target cells . These interactions and effects contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is unique due to its specific combination of a chromen-7-yl group with an ethyl glycinate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound can be structurally represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₄H₁₅NO₅
Molecular Weight 275.28 g/mol
CAS Number Not available

The compound features a coumarin moiety, which is pivotal in its biological activity.

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens:

  • Bacterial Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    In studies, derivatives of 4-methylcoumarin showed promising results, with some compounds demonstrating potent activity against these strains. For instance, a derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus and E. coli .
  • Fungal Strains :
    • Candida albicans
    • Aspergillus niger
    The compound also showed moderate antifungal activity, with MIC values ranging from 20 to 40 µg/mL .

Anticancer Activity

Coumarin derivatives are recognized for their anticancer potential. Preliminary studies on related compounds have indicated that they may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action :
    • Inhibition of cell proliferation.
    • Induction of apoptosis via caspase activation.
    • Disruption of mitochondrial membrane potential.
    For example, studies have shown that certain coumarin derivatives can inhibit the proteasomal activity in cancer cells, leading to increased levels of pro-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of coumarin derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    A study published in the International Journal of Pharmacy and Biological Sciences evaluated several synthesized coumarin derivatives for their antimicrobial activity. Among them, ethyl N-{2-[4-methyl-2-(4-nitrophenyl)-2H-chromen]}glycinate showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    Research published in Molecules indicated that a similar coumarin derivative exhibited cytotoxic effects on human breast cancer cells (MCF7), with an IC50 value of 15 µM . This suggests that modifications to the coumarin structure can enhance its anticancer properties.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

ethyl 2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetate

InChI

InChI=1S/C17H19NO6/c1-4-22-16(20)9-18-17(21)11(3)23-12-5-6-13-10(2)7-15(19)24-14(13)8-12/h5-8,11H,4,9H2,1-3H3,(H,18,21)

InChI Key

HBWJYJUHNFOQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.